molecular formula C20H16ClFN2O3S B3917748 N~1~-(2-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3917748
M. Wt: 418.9 g/mol
InChI Key: NQZJHLPUSNXDCE-UHFFFAOYSA-N
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Description

N~1~-(2-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CFM-2, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CFM-2 is a small molecule inhibitor that has been shown to selectively target a specific group of enzymes known as cysteine proteases. These enzymes play a crucial role in various physiological processes, including inflammation, apoptosis, and autophagy.

Mechanism of Action

CFM-2 selectively inhibits the activity of cysteine proteases by binding to the active site of the enzyme. The binding of CFM-2 to the enzyme results in the formation of a covalent bond, which irreversibly inhibits the enzyme's activity. CFM-2 has been shown to selectively target a specific group of cysteine proteases, making it a promising candidate for the development of selective therapeutics.
Biochemical and Physiological Effects:
CFM-2 has been shown to inhibit the activity of cysteine proteases, which play a crucial role in various physiological processes, including inflammation, apoptosis, and autophagy. CFM-2 has been shown to selectively target a specific group of cysteine proteases, making it a promising candidate for the development of selective therapeutics. CFM-2 has been shown to have a low toxicity profile, making it a promising candidate for the development of novel therapeutics.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments, including its selective inhibition of cysteine proteases and its low toxicity profile. However, CFM-2 has several limitations, including its complex synthesis process and its limited solubility in aqueous solutions. These limitations make it challenging to conduct experiments with CFM-2, and researchers need to consider these factors when designing experiments.

Future Directions

For research on CFM-2 include the development of more efficient synthesis methods, the identification of novel cysteine protease targets, and the development of selective therapeutics for specific diseases. CFM-2 has significant potential for the development of novel therapeutics, and further research is needed to fully understand its potential applications.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. CFM-2 has been shown to inhibit the activity of cysteine proteases, which are involved in the progression of various diseases. CFM-2 has been shown to selectively target these enzymes, making it a promising candidate for the development of novel therapeutics.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c21-16-10-4-6-12-18(16)23-20(25)14-24(19-13-7-5-11-17(19)22)28(26,27)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZJHLPUSNXDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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